6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine

Medicinal chemistry Drug design Permeability

6‑Chloro‑N‑(2,2‑dimethoxyethyl)‑N‑methylpyridazin‑3‑amine is a trisubstituted pyridazine building block (C₉H₁₄ClN₃O₂, MW 231.68 g·mol⁻¹) bearing a chlorine atom at the 6‑position and a tertiary N‑methyl‑N‑(2,2‑dimethoxyethyl)amino group at the 3‑position. Computed descriptors include zero hydrogen‑bond donors, five hydrogen‑bond acceptors, five rotatable bonds, a topological polar surface area (TPSA) of 47.5 Ų, and a predicted XLogP of 0.8.

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
CAS No. 2097966-91-9
Cat. No. B1480727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine
CAS2097966-91-9
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESCN(CC(OC)OC)C1=NN=C(C=C1)Cl
InChIInChI=1S/C9H14ClN3O2/c1-13(6-9(14-2)15-3)8-5-4-7(10)11-12-8/h4-5,9H,6H2,1-3H3
InChIKeyUFLMMXAOLKJLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine (CAS 2097966‑91‑9): Physicochemical Baseline for Procurement Decision‑Making


6‑Chloro‑N‑(2,2‑dimethoxyethyl)‑N‑methylpyridazin‑3‑amine is a trisubstituted pyridazine building block (C₉H₁₄ClN₃O₂, MW 231.68 g·mol⁻¹) bearing a chlorine atom at the 6‑position and a tertiary N‑methyl‑N‑(2,2‑dimethoxyethyl)amino group at the 3‑position . Computed descriptors include zero hydrogen‑bond donors, five hydrogen‑bond acceptors, five rotatable bonds, a topological polar surface area (TPSA) of 47.5 Ų, and a predicted XLogP of 0.8 . The compound is supplied at ≥95 % purity and is intended exclusively for research and development use .

Why 6‑Chloro‑N‑(2,2‑dimethoxyethyl)‑N‑methylpyridazin‑3‑amine Cannot Be Replaced by Close Pyridazine Analogs


Even structurally proximate pyridazin‑3‑amine derivatives display marked differences in key physicochemical parameters that govern solubility, permeability, and metabolic stability. The tertiary amine motif in the target compound eliminates the hydrogen‑bond donor present in its secondary‑amine analog (CAS 606135‑13‑1) and simultaneously modulates both lipophilicity and polar surface area relative to simpler N‑methyl or regioisomeric congeners . These variations can lead to divergent pharmacokinetic and pharmacodynamic behavior in cell‑based or in‑vivo models, making direct interchange without experimental validation scientifically unsound .

Quantified Differentiation of 6‑Chloro‑N‑(2,2‑dimethoxyethyl)‑N‑methylpyridazin‑3‑amine from Its Nearest Structural Analogs


Elimination of the Hydrogen‑Bond Donor Relative to 6‑Chloro‑N‑(2,2‑dimethoxyethyl)pyridazin‑3‑amine (CAS 606135‑13‑1)

The target tertiary amine carries zero H‑bond donors (HBD = 0), whereas the secondary‑amine analog 6‑chloro‑N‑(2,2‑dimethoxyethyl)pyridazin‑3‑amine (CAS 606135‑13‑1) possesses one HBD . Removing the single N–H donor is expected to improve passive membrane permeability and may alter blood‑brain barrier penetration potential according to established medicinal‑chemistry guidelines .

Medicinal chemistry Drug design Permeability

Topological Polar Surface Area Reduction Compared with 6‑Chloro‑N‑(2,2‑dimethoxyethyl)pyridazin‑3‑amine (CAS 606135‑13‑1)

The target compound exhibits a TPSA of 47.5 Ų, which is 8.8 Ų lower than the 56.3 Ų measured for the secondary‑amine comparator 606135‑13‑1 . This reduction moves the target below the commonly cited 60 Ų threshold and into a more favorable range for passive oral absorption .

Physicochemical profiling Oral bioavailability CNS drug design

Lower Predicted Lipophilicity (XLogP 0.8) than 6‑Chloro‑N‑(2,2‑dimethoxyethyl)pyridazin‑3‑amine (XLogP 1.16)

The computed XLogP of the target is 0.8, versus 1.16 for the secondary‑amine analog 606135‑13‑1 . The 0.36‑unit reduction implies higher aqueous solubility and lower non‑specific protein binding, which can translate into improved metabolic stability and a reduced risk of CYP450‑mediated clearance .

Lipophilicity Metabolic stability Solubility

Divergent Physicochemical Profile from the Simplest Analog 6‑Chloro‑N‑methylpyridazin‑3‑amine (CAS 14959‑32‑1)

Compared with 6‑chloro‑N‑methylpyridazin‑3‑amine (MW 143.57, TPSA 37.8 Ų, XLogP 1.24) , the target compound introduces a 2,2‑dimethoxyethyl‑N‑methyl extension that increases molecular weight by 88.1 Da, raises TPSA by 9.7 Ų, and drops XLogP by 0.44 units. These changes place the target in a distinct property space that is likely to confer different binding‑site complementarity and ADME behavior [1].

Lead optimization Selectivity PK modulation

Purity Specification: ≥95 % vs. ≥98 % for Key Analogs

The target compound is routinely offered at a minimum purity of 95 % , while the structurally related 6‑chloro‑N‑(2,2‑dimethoxyethyl)pyridazin‑3‑amine is commonly supplied at 98 % purity . The 3‑percentage‑point difference may necessitate additional purification (e.g., recrystallization or flash chromatography) prior to use in highly sensitive biochemical assays.

Procurement Quality control Assay reproducibility

Optimal Use Cases for 6‑Chloro‑N‑(2,2‑dimethoxyethyl)‑N‑methylpyridazin‑3‑amine Based on Quantitative Differentiation


CNS‑Penetrant Fragment and Lead‑Like Libraries

The absence of an H‑bond donor (HBD = 0) and a TPSA of 47.5 Ų place this compound within the desirable physicochemical space for blood‑brain barrier penetration . It is a superior choice over the secondary‑amine analog 606135‑13‑1 (HBD = 1, TPSA 56.3 Ų) when designing CNS‑oriented screening decks .

Solubility‑Dependent Biochemical and Biophysical Assays

With an XLogP of 0.8, the target is substantially less lipophilic than analog 606135‑13‑1 (XLogP 1.16) , suggesting higher aqueous solubility. This makes it preferable for assays requiring high compound concentrations (e.g., NMR‑based fragment screening, SPR, or ITC) where aggregation or precipitation is a concern.

Structure‑Activity Relationship (SAR) Expansion Around the Pyridazine 3‑Position

The tertiary N‑methyl‑N‑(2,2‑dimethoxyethyl)amino substituent introduces a unique combination of steric bulk and hydrogen‑bond acceptor capacity not found in simpler N‑methyl or primary‑amine analogs . It serves as a versatile intermediate for further derivatization (e.g., aldehyde unmasking or reductive amination) while maintaining a distinct property profile .

Procurement with Planned In‑House Purification

The ≥95 % purity specification is appropriate for laboratories that routinely perform preparative HPLC or recrystallization before critical assays, potentially offering cost savings compared to higher‑purity analogs . This scenario is common in early‑stage medicinal chemistry where compound consumption is high and minor impurities can be tolerated in initial screens.

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